molecular formula C30H54N4O2 B12704108 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium CAS No. 85909-45-1

2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium

Cat. No.: B12704108
CAS No.: 85909-45-1
M. Wt: 502.8 g/mol
InChI Key: SVZXVDPXOJBYJX-UHFFFAOYSA-N
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Description

2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclobutene core with two isobutyl-substituted tetramethylpiperidyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium typically involves multi-step organic reactions. The process begins with the preparation of the tetramethylpiperidyl groups, followed by their attachment to the cyclobutene core. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,6,6-Tetramethyl-4-piperidyl) sebacate: A related compound with similar structural features but different functional groups.

    2,2,6,6-Tetramethyl-4-piperidinol: Another compound with a tetramethylpiperidyl group, used in different applications.

Uniqueness

2,4-Bis(isobutyl(2,2,6,6-tetramethyl-4-piperidyl)amino)-1,3-dioxidocyclobutenediylium is unique due to its cyclobutene core and the specific arrangement of its functional groups

Properties

CAS No.

85909-45-1

Molecular Formula

C30H54N4O2

Molecular Weight

502.8 g/mol

IUPAC Name

2-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-[2-methylpropyl-(2,2,6,6-tetramethylpiperidin-4-yl)azaniumylidene]-3-oxocyclobuten-1-olate

InChI

InChI=1S/C30H54N4O2/c1-19(2)17-33(21-13-27(5,6)31-28(7,8)14-21)23-25(35)24(26(23)36)34(18-20(3)4)22-15-29(9,10)32-30(11,12)16-22/h19-22,31-32H,13-18H2,1-12H3

InChI Key

SVZXVDPXOJBYJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CC(NC(C1)(C)C)(C)C)C2=C(C(=[N+](CC(C)C)C3CC(NC(C3)(C)C)(C)C)C2=O)[O-]

Origin of Product

United States

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